Pyrido[2,3-d]pyrimidin-4-amine
Overview
Description
Pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It targets various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Biochemical Pathways
The activation of these targets affects various signaling pathways, leading to a range of downstream effects . For instance, the activation of tyrosine kinase can lead to the activation of several downstream pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
While specific ADME properties of this compound are not readily available, it’s worth noting that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic could potentially impact its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad spectrum of targets. For instance, it has been found to have antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . In the context of cancer, it can lead to cell cycle arrest and inhibit cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the concentration of its targets in the cellular environment can impact its efficacy . Additionally, the compound’s lipophilicity could influence its stability and action in different physiological environments .
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. This compound has been shown to inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . By inhibiting CDKs, this compound can induce cell cycle arrest, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues . This inhibition disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Furthermore, this compound can inhibit the activity of other enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis and repair . By inhibiting these enzymes, the compound can induce DNA damage and promote cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . This metabolism can lead to the formation of active metabolites that retain the biological activity of the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity, as they determine its availability at the target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles. In the nucleus, the compound can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes . In the mitochondria, this compound can influence mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4-amine typically involves the condensation of 2-aminonicotinonitrile with various reagents. One common method includes the condensation, cyclization, and Dimroth rearrangement reaction under microwave irradiation conditions . Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
Pyrido[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of biological targets compared to its analogs. This uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
pyrido[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILSYOEHMXZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500480 | |
Record name | Pyrido[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-65-1 | |
Record name | Pyrido[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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